1,5-Dimethyl-2,3-dihydro-1H-pyrazole

Description

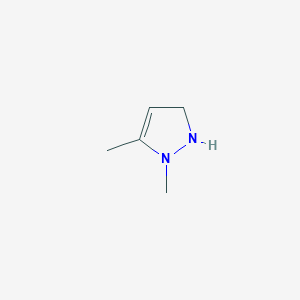

Structure

2D Structure

3D Structure

Properties

CAS No. |

88076-16-8 |

|---|---|

Molecular Formula |

C5H10N2 |

Molecular Weight |

98.15 g/mol |

IUPAC Name |

2,3-dimethyl-1,5-dihydropyrazole |

InChI |

InChI=1S/C5H10N2/c1-5-3-4-6-7(5)2/h3,6H,4H2,1-2H3 |

InChI Key |

BXKMTBRZTXIJNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCNN1C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,5 Dimethyl 2,3 Dihydro 1h Pyrazole and Its Derivatives

Cyclization Reactions

Cyclization reactions are the cornerstone of pyrazoline synthesis, providing multiple pathways to construct the five-membered heterocyclic ring. These methods often involve the formation of key carbon-nitrogen and nitrogen-nitrogen bonds from acyclic precursors.

From Hydrazines and Derivatives with Carbonyl Compounds

The reaction of hydrazines with α,β-unsaturated carbonyl compounds is a classical and widely employed method for the synthesis of pyrazolines. researchgate.netnih.gov This condensation reaction typically proceeds through a Michael addition of the hydrazine (B178648) to the unsaturated system, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. dergipark.org.tr The substitution pattern of the final product can be controlled by the choice of the starting hydrazine and carbonyl compound. For instance, the reaction of hydrazine hydrate (B1144303) with chalcones (1,3-diaryl-2-propen-1-ones) in the presence of an acid catalyst like acetic acid is a common route to 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives. dergipark.org.trnih.gov

Another important variation involves the reaction of hydrazines with 1,3-dicarbonyl compounds. This approach, often referred to as the Knorr pyrazole (B372694) synthesis, can lead to the formation of pyrazoles, which can then be selectively reduced to pyrazolines. youtube.com The reaction conditions can be tuned to favor the formation of either the pyrazole or the intermediate pyrazoline.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Ref. |

| Hydrazine Hydrate | Chalcone (B49325) | Acetic Acid/Ethanol | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole derivatives | dergipark.org.trnih.gov |

| Phenylhydrazine (B124118) | α,β-Unsaturated Ketone | Copper Triflate/bmim | 1,3,5-Trisubstituted pyrazoline | nih.gov |

| Hydrazine | 1,3-Dicarbonyl Compound | - | Pyrazole/Pyrazoline | youtube.com |

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition reaction is a powerful and highly regioselective method for the synthesis of pyrazolines. acs.orgtandfonline.com This reaction involves the [3+2] cycloaddition of a nitrile imine, as the 1,3-dipole, with an alkene, which acts as the dipolarophile. acs.orgtandfonline.com Nitrile imines are typically generated in situ from the corresponding α-chloro hydrazones by treatment with a base. nih.gov This method allows for the construction of highly functionalized pyrazolines with good control over the stereochemistry. acs.org

Photoactivated 1,3-dipolar cycloaddition offers a milder alternative for generating the reactive nitrile imine dipoles from tetrazole precursors using a hand-held UV lamp. acs.orgtandfonline.com This approach demonstrates excellent functional group tolerance and solvent compatibility, leading to polysubstituted pyrazolines in good yields. acs.org

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Ref. |

| α-Chloro hydrazone | Disubstituted geminal alkene | Base | 5,5-Disubstituted pyrazoline | nih.gov |

| Diaryl-tetrazole | 4-Chlorostyrene | UV light (302 nm) | Polysubstituted pyrazoline | acs.org |

| Nitrilimines | Thioaurone derivatives | - | Spiropyrazolines | mdpi.com |

Chalcone-Based Cyclization Routes

Chalcones, which are α,β-unsaturated ketones, are versatile precursors for the synthesis of a wide variety of pyrazoline derivatives. nih.govthepharmajournal.com The reaction of chalcones with hydrazine or substituted hydrazines is a straightforward and efficient method for constructing the pyrazoline ring. nih.govthepharmajournal.comresearchgate.net This reaction is typically carried out in a suitable solvent such as ethanol, often with the addition of a catalyst like acetic acid to facilitate the cyclization. nih.govscispace.com

The Claisen-Schmidt condensation is the primary method for synthesizing the chalcone precursors themselves, involving the base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde. nih.govscispace.comhealthcare-bulletin.co.uk By varying the substituents on both the acetophenone and benzaldehyde, a diverse library of chalcones can be prepared, which in turn leads to a wide range of pyrazoline derivatives upon reaction with hydrazines. nih.govthepharmajournal.com

| Chalcone Precursor 1 | Chalcone Precursor 2 | Cyclizing Agent | Product Type | Ref. |

| 1-Adamantyl methyl ketone | Pyridine-2-carboxaldehyde | Phenylhydrazine | Pyrazole-based adamantyl chalcones | nih.gov |

| 2-Amino acetophenone | Substituted benzaldehyde | Hydrazine hydrate | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole derivatives | dergipark.org.tr |

| Acetophenone | Benzaldehyde | Hydrazine hydrate | Pyrazoline derivatives | nih.gov |

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions provide an elegant approach to synthesize complex pyrazoline-containing structures, such as spiropyrazolines. nih.gov In this strategy, a suitably functionalized acyclic precursor containing both the nucleophilic hydrazine moiety (or a precursor) and the electrophilic alkene or carbonyl group is designed. nih.govorganic-chemistry.org The cyclization is then triggered under appropriate conditions to form the pyrazoline ring.

For example, functionalized 5,5-disubstituted pyrazolines, constructed via a 1,3-dipolar cycloaddition, can undergo a subsequent intramolecular cyclization/methylation reaction in one pot to yield regioisomeric spiropyrazolines. nih.gov Copper(II)-catalyzed intramolecular cyclization of N-propargyl hydrazones is another efficient method to produce N-acyl and N-tosyl-substituted pyrazolines. organic-chemistry.org

| Precursor | Reaction Type | Catalyst/Conditions | Product Type | Ref. |

| Functionalized 5,5-disubstituted pyrazoline | Intramolecular cyclization/methylation | One-pot | Spiropyrazolines | nih.gov |

| N-propargyl hydrazones | Intramolecular C-N bond formation | Copper(II) | N-acyl and N-tosyl-substituted pyrazolines | organic-chemistry.org |

Reduction Transformations of Related Pyrazole and Pyrazolone (B3327878) Precursors

The synthesis of pyrazolines can also be achieved through the reduction of their more oxidized counterparts, namely pyrazoles and pyrazolones. This method is particularly useful when the corresponding pyrazole or pyrazolone is more readily accessible. The selective reduction of the C=N double bond within the pyrazole ring or the carbonyl group in a pyrazolone can lead to the desired dihydropyrazole structure. While specific reagents for the direct reduction of pyrazoles to pyrazolines are less commonly reported in the provided context, the general principle of selective reduction is a standard synthetic transformation in organic chemistry.

One-Pot and Multicomponent Synthesis Techniques

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of pyrazoline and pyrazole derivatives. beilstein-journals.orgnih.gov These reactions allow for the construction of complex molecules in a single synthetic operation, avoiding the need for isolation and purification of intermediates. beilstein-journals.orgut.ac.ir

A common multicomponent approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine in a single pot to generate highly substituted pyrazoles. beilstein-journals.org These can then potentially be reduced to the corresponding pyrazolines. Four-component reactions of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate have been used to synthesize fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. nih.govut.ac.irresearchgate.net These methods are often catalyzed by simple and environmentally benign catalysts. ut.ac.ir Microwave-assisted one-pot synthesis has also been shown to be an effective technique for accelerating these reactions and improving yields. researchgate.netorganic-chemistry.org

Enantioselective Synthesis Methodologies for Chiral Derivatives

The development of enantioselective methods for synthesizing chiral pyrazole derivatives is crucial for accessing molecules with specific biological activities. A key strategy involves the asymmetric synthesis utilizing pyrazolin-5-one derivatives, which can act as nucleophiles in reactions with various acceptors. rwth-aachen.dersc.orgresearchgate.net These reactions, often facilitated by organo- and metal-catalysts, lead to the formation of highly functionalized, enantiopure pyrazolone and pyrazole derivatives. rwth-aachen.dersc.orgresearchgate.net

One notable approach is the organocatalytic asymmetric 1,6-addition of pyrazol-5-ones to electron-deficient alkenes, such as 3-methyl-4-nitro-5-alkenylisoxazoles. rsc.org This method, catalyzed by a bifunctional thiourea (B124793), yields chiral compounds containing both isoxazole (B147169) and pyrazole moieties with high enantioselectivities (83–94% ee). rsc.org

Another powerful technique for generating chiral pyrazoles is through a cascade reaction involving a 1,3-dipolar cycloaddition followed by a uniovi.esrsc.org-sigmatropic rearrangement. uniovi.es This reaction, between terminal alkynes and α-chiral tosylhydrazones, allows for the synthesis of chiral pyrazoles with a stereogenic center at the nitrogen atom. uniovi.es The process begins with the decomposition of the hydrazone to a diazo compound, which then undergoes cycloaddition with the alkyne. uniovi.es

The main strategies for the asymmetric synthesis of pyrazoles often involve the nucleophilic addition of pyrazolin-5-ones from the C-4 position to various acceptors. rwth-aachen.de This can result in tetrasubstituted pyrazolones or pyrazole derivatives. rwth-aachen.de For instance, the stereoselective Michael addition of 4-substituted-pyrazolin-5-ones to β-nitroalkenes has been successfully catalyzed by bifunctional aminothiourea catalysts. rwth-aachen.de

| Catalyst Type | Reaction Type | Starting Materials | Key Feature | Reference |

| Bifunctional Thiourea | Asymmetric 1,6-addition | Pyrazol-5-ones, 3-methyl-4-nitro-5-alkenylisoxazoles | High enantioselectivity (83-94% ee) | rsc.org |

| Organo- and Metal-catalysts | Nucleophilic addition | Pyrazolin-5-one derivatives | Formation of enantiopure pyrazoles | rwth-aachen.dersc.orgresearchgate.net |

| N/A (Cascade) | 1,3-dipolar cycloaddition / uniovi.esrsc.org-sigmatropic rearrangement | Terminal alkynes, α-chiral tosylhydrazones | Synthesis of chiral pyrazoles with N-stereocenter | uniovi.es |

| Bifunctional Aminothiourea | Michael addition | 4-substituted-pyrazolin-5-ones, β-nitroalkenes | Stereoselective C-C bond formation | rwth-aachen.de |

Advanced Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and versatile methods for the synthesis of pyrazole derivatives. These protocols often involve the use of novel catalysts, alternative energy sources, and environmentally benign reaction conditions.

Catalyst-mediated synthesis offers significant advantages in terms of efficiency, selectivity, and milder reaction conditions. Palladium catalysts have been employed in multi-component reactions to construct the pyrazole ring. For example, a palladium-catalyzed four-component coupling of a terminal alkyne, a hydrazine derivative, an aryl iodide, and carbon monoxide can yield 1,3,5-trisubstituted pyrazoles. researchgate.net Additionally, palladium(II) chloride has been studied for its complex formation with 1-substituted 3,5-dimethylpyrazoles, indicating its potential role in catalytic cycles for pyrazole synthesis. researchgate.net

Mixed metal oxides, such as mesoporous SiO2-Al2O3, have emerged as efficient and reusable heterogeneous catalysts for the synthesis of dihydropyrazoles. jchemlett.com These solid acid catalysts can facilitate the condensation reaction between chalcones and phenylhydrazine under mild conditions, offering an eco-friendly alternative to homogeneous catalysts. jchemlett.com Other metal oxide-based catalysts, including nano-ZnO and graphene oxide, have also been shown to be effective for the synthesis of pyrazole derivatives, often under green conditions like in aqueous media or solvent-free systems. ajgreenchem.comnih.gov

| Catalyst | Reactants | Product Type | Key Advantage | Reference |

| Palladium | Terminal alkyne, hydrazine, aryl iodide, CO | 1,3,5-Trisubstituted pyrazoles | Four-component coupling | researchgate.net |

| SiO2-Al2O3 | Chalcone, Phenylhydrazine | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | Reusable, eco-friendly | jchemlett.com |

| Nano-ZnO | β-diketone, Hydrazine | 1,3,5-substituted pyrazoles | High yield, reduced reaction time | nih.gov |

| Graphene Oxide | 1,3-dicarbonyl compounds, Hydrazines | Substituted pyrazoles | Green, effective, recyclable | ajgreenchem.com |

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to dramatically reduce reaction times, increase product yields, and often improve product purity. rsc.orgtandfonline.comeresearchco.com The synthesis of various pyrazole and 4,5-dihydro-1H-pyrazole derivatives has been successfully achieved using microwave irradiation. tandfonline.comresearchgate.netnih.gov

This method is particularly effective for cyclocondensation reactions. For instance, the reaction of chalcones with hydrazine derivatives to form pyrazolines can be completed in minutes under microwave heating, compared to several hours required for conventional heating methods. rsc.orgsci-hub.se Microwave-assisted synthesis is also amenable to one-pot, multi-component reactions, further enhancing its efficiency. nih.gov The use of microwave technology aligns with the principles of green chemistry, especially when combined with solvent-free conditions. researchgate.netsci-hub.se

| Starting Materials | Product | Reaction Time (MW) | Yield (MW) | Reference |

| 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones, Hydrazines | 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | 4 min | 82-96% | tandfonline.com |

| Enones, Hydrazine methyl carboxylate | 4,5-dihydro-1H-pyrazole | 6 min | 70-98% | tandfonline.com |

| Acetyl pyrazole, DMF-DMA | Enaminone intermediate | 5 min | - | nih.gov |

| Chalcone, Thiosemicarbazide, TBAOH in water | 4,5-dihydro-1H-pyrazole-1-carbothioamides | 2-3 min | 80-96% | sci-hub.se |

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of solvent-free reaction conditions, aqueous media, and recyclable catalysts.

Solvent-free synthesis of pyrazole derivatives, often facilitated by grinding or microwave irradiation, offers a simple, efficient, and environmentally friendly alternative to traditional solvent-based methods. tandfonline.comresearchgate.netmdpi.com For example, highly functionalized pyrazoles can be synthesized in a one-pot, three-component reaction under solvent-free conditions at room temperature using an ionic salt like tetrabutylammonium (B224687) bromide (TBAB) as the reaction medium. tandfonline.comresearchgate.net

The use of water as a solvent is another cornerstone of green chemistry. thieme-connect.com Various pyrazole syntheses have been developed in aqueous media, sometimes with the aid of surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. thieme-connect.com Furthermore, the use of heterogeneous and recyclable catalysts, such as metal oxides and supported catalysts, contributes to the greenness of the synthetic process by simplifying product purification and reducing waste. jchemlett.comajgreenchem.com

Chemical Reactivity and Transformation Chemistry of 1,5 Dimethyl 2,3 Dihydro 1h Pyrazole Derivatives

Reactions on Nitrogen Atoms

The nitrogen atoms within the 1,5-dimethyl-2,3-dihydro-1H-pyrazole ring system exhibit nucleophilic character, making them susceptible to reactions with various electrophiles. While the N1 nitrogen is already substituted with a methyl group in the parent compound, the N2 nitrogen, if unsubstituted in derivatives, can undergo reactions such as alkylation, acylation, and sulfonylation.

N-alkylation of pyrazole (B372694) derivatives can be achieved using various alkylating agents, and in some cases, catalysts like crystalline aluminosilicates or aluminophosphates are employed to facilitate the reaction, particularly in industrial settings. google.com The reaction conditions, such as temperature and pressure, can be optimized to achieve desired yields. google.com

Reactions of Carbon Substituents

One of the key reactions involving carbon substituents is the Vilsmeier-Haack reaction, which is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.org This electrophile can then attack the pyrazole ring, most commonly at the C4 position, to introduce a formyl group after hydrolysis. researchgate.netmdpi.com This formylation is a crucial step in the synthesis of various pyrazole-4-carbaldehydes, which are important intermediates for further derivatization. researchgate.netmdpi.com

Transformations Involving the Endocyclic Double Bond

The endocyclic double bond in this compound introduces reactivity towards addition reactions, particularly cycloadditions. The π-electrons of the double bond can participate in concerted or stepwise cycloaddition reactions with various 1,3-dipoles or dienophiles.

1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of fused heterocyclic systems. For instance, nitrile imines can react with the double bond of dihydropyrazoles to form pyrazoline intermediates, which can then aromatize to yield stable pyrazole derivatives. nih.gov The regioselectivity of these cycloadditions is an important aspect, often leading to the formation of specific isomers. nih.gov Similarly, the reaction with diazo compounds can lead to the formation of fused ring systems. researchgate.net

Oxidation and Reduction Processes

The 2,3-dihydro-1H-pyrazole ring can undergo both oxidation and reduction reactions, leading to changes in the saturation level of the heterocycle. Oxidation of the dihydropyrazole ring can lead to the formation of the corresponding aromatic pyrazole. This transformation can sometimes occur in situ during synthesis, for example, by heating pyrazoline intermediates in DMSO under an oxygen atmosphere. organic-chemistry.org

Conversely, reduction of the endocyclic double bond would lead to the formation of a fully saturated pyrazolidine (B1218672) ring. While specific reducing agents for this compound are not extensively detailed in the provided context, general methods for the reduction of similar heterocyclic systems often involve catalytic hydrogenation or the use of chemical reducing agents.

Molecular Rearrangement Studies

Molecular rearrangements in pyrazole chemistry can lead to the formation of novel structural isomers and are often driven by thermal or photochemical conditions, or by the presence of specific reagents. While specific rearrangement studies on this compound are not prominently featured, rearrangements in related pyrazole systems are known.

One notable type of rearrangement is the Dimroth rearrangement, which involves the isomerization of heterocycles through ring-opening and ring-closing sequences. nih.gov This can lead to the transposition of ring atoms and substituents. Another type of rearrangement observed in pyrazolone (B3327878) derivatives is the nih.govnih.gov-Wittig rearrangement, which can occur in pyrazolones bearing propargyl or allyl ether functionalities. nih.govst-andrews.ac.uk Additionally, 1,5-sigmatropic rearrangements have been observed in 3H-pyrazole derivatives, leading to the migration of alkyl or other groups. researchgate.net

Derivatization Pathways

Formation of Schiff Bases and Hydrazone Derivatives

A significant derivatization pathway for dihydropyrazole derivatives involves the formation of Schiff bases and hydrazones, particularly from carbonyl or amino-substituted precursors.

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. In the context of this compound derivatives, 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one is a common starting material. scielo.org.comdpi.comnih.govnih.govresearchgate.net This compound reacts with various substituted aldehydes, such as cinnamaldehydes or benzaldehydes, to yield a wide array of Schiff bases. mdpi.comnih.gov The reaction is often carried out by refluxing the reactants in a suitable solvent like ethanol. mdpi.comnih.gov

| Starting Amine | Aldehyde/Ketone | Resulting Schiff Base | Reference |

| 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one | Substituted cinnamaldehydes | 4-[(3-Aryl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | mdpi.com |

| 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one | Substituted benzaldehydes | (E)-4-((substituted-benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | scielo.org.conih.gov |

| 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one | 4-methoxybenzo nih.govscielo.org.codioxole-5-carbaldehyde | 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one | nih.gov |

Hydrazone derivatives are formed from the reaction of a carbonyl compound with a hydrazine (B178648) derivative. nih.gov Simple N-unsubstituted hydrazones can be prepared by an exchange reaction with N,N-dimethylhydrazones in the presence of anhydrous hydrazine. researchgate.netthieme-connect.de The synthesis of hydrazones from pyrazole precursors often involves the condensation of a pyrazole carbohydrazide (B1668358) with various aldehydes and ketones. nih.gov These reactions are typically carried out by heating the reactants in a suitable solvent. nih.gov

| Starting Carbonyl Compound | Hydrazine Derivative | Resulting Hydrazone | Reference |

| Aldehydes and Ketones | Hydrazine monohydrochloride | Pyrazoline intermediates (oxidized to pyrazoles) | organic-chemistry.org |

| Aldehydes and Ketones | Substituted hydrazines/hydrazides | Hydrazones with an azomethine group | nih.gov |

| N,N-dimethylhydrazones | Anhydrous hydrazine | Simple N-unsubstituted hydrazones | researchgate.netthieme-connect.de |

These derivatization pathways are crucial for modifying the properties of the pyrazole core and are widely used in the development of new compounds with potential applications in various fields of chemistry.

Synthesis of Carboxamide, Urea (B33335), and Thiourea (B124793) Derivatives

The functionalization of the pyrazole core to include carboxamide, urea, and thiourea moieties is a significant area of research, leading to compounds with diverse applications. These derivatives are typically synthesized from precursor molecules such as aminopyrazoles or pyrazole carboxylic acids.

Carboxamide Derivatives: The synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide can be achieved from its corresponding carboxylic acid. A common method involves converting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid into an acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia (B1221849) to yield the final carboxamide product. For instance, reacting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride at reflux, followed by treatment with aqueous ammonia at 0 °C, produces 1,5-dimethyl-1H-pyrazole-3-carboxamide in high yield. chemicalbook.com Another approach for synthesizing pyrazole carboxamides involves the cyclocondensation of chalcones with semicarbazide (B1199961) hydrochloride in the presence of an acid catalyst. researchgate.net More complex 1,5-diarylpyrazole carboxamide derivatives can be prepared by activating the corresponding carboxylic acids with coupling agents like 1-[3-(dimethylamino)-propyl]-3-ethylcarbodiimide (EDCI) and 1-hydroxybenztriazole (HOBT), followed by reaction with an appropriate amine. ekb.eg

Urea and Thiourea Derivatives: The synthesis of urea and thiourea derivatives of pyrazoles generally starts from an aminopyrazole precursor. The amino group serves as a nucleophile that can react with isocyanates or isothiocyanates to form the desired urea or thiourea linkage, respectively.

For urea derivatives, an aminopyrazole can be treated with a suitable isocyanate. For example, N-pyrazole, N'-aryl ureas are synthesized by treating an aminopyrazole with an aryl isocyanate. columbia.edu Alternatively, the aminopyrazole can be reacted with phosgene (B1210022) to generate a pyrazole isocyanate intermediate, which is then coupled with an appropriate amine. columbia.edu This multi-step approach allows for the introduction of diverse substituents on the urea moiety.

The synthesis of thiourea derivatives follows a similar pathway. The reaction of an aminopyrazole with an isothiocyanate is a direct and efficient method. For instance, treating an aminopyrazole with 4-chlorophenyl isothiocyanate yields the corresponding thiourea derivative. columbia.edu Similarly, phenylthiourea-based pyrazole compounds have been synthesized by reacting an enaminone precursor with binucleophiles like hydrazine hydrate (B1144303). tandfonline.com The reaction of 4-aminoantipyrine (B1666024) with benzoylisothiocyanate is another example that yields N-acyl thiourea derivatives containing a pyrazole core. researchgate.net

| Derivative Type | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| Carboxamide | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | SOCl₂, NH₃-H₂O | Acyl-Halogenation followed by Amination | chemicalbook.com |

| Carboxamide | 1,5-diaryl-1H-pyrazole-3-carboxylic acid | EDCI, HOBT, N-benzylhydroxylamine | Amide Coupling | ekb.eg |

| Urea | Aminopyrazole | Aryl isocyanate | Nucleophilic Addition | columbia.edusemanticscholar.org |

| Urea | Aminopyrazole | Phosgene, then Amine | Isocyanate Formation followed by Amination | columbia.edu |

| Thiourea | Aminopyrazole | Aryl isothiocyanate | Nucleophilic Addition | columbia.eduacs.org |

| Thiourea | 4-Aminoantipyrine | Benzoylisothiocyanate | Nucleophilic Addition | researchgate.net |

Cyclization to Fused Heterocyclic Systems (e.g., Pyrazolopyrimidines, Furo[2,3-c]pyrazoles)

The pyrazole ring is a versatile building block for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Cyclization reactions involving functionalized pyrazole derivatives lead to the formation of diverse scaffolds like pyrazolopyrimidines and furo[2,3-c]pyrazoles.

Pyrazolopyrimidines: Pyrazolo[1,5-a]pyrimidines are commonly synthesized through the cyclocondensation of 5-amino-1H-pyrazoles with various 1,3-bielectrophilic reagents. chim.it A widely used method involves the reaction of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds. nih.gov For example, reacting 5-aminopyrazoles with enaminones or chalcones in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) can lead to the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov Microwave-assisted synthesis under solvent-free conditions has also been employed for the cyclization of 5-amino-1H-pyrazoles with 3-oxo-2-(2-arylhydrazinylidene)butanenitriles, providing an efficient route to functionalized pyrazolo[1,5-a]pyrimidines. nih.gov Another strategy involves the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid, which results in an intramolecular cyclization to form 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. rsc.org Multi-component reactions also offer an efficient pathway; for instance, the condensation of a 3,5-diaminopyrazole derivative with triethyl orthoformate and compounds containing an activated methylene (B1212753) group yields substituted pyrazolo[1,5-a]pyrimidines in a one-pot process. researchgate.net

Furo[2,3-c]pyrazoles: The synthesis of the furo[2,3-c]pyrazole ring system can be achieved through metal-catalyzed intramolecular cyclization reactions. A key method involves the silver(I)-mediated 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles. nih.gov The required hydroxyalkynyl precursors are prepared via a palladium-catalyzed Sonogashira coupling of a 4-halopyrazol-3-ol with a terminal alkyne. nih.gov The subsequent cyclization is typically performed by heating the 4-alkynyl-3-hydroxy-1H-pyrazole substrate with a base, such as potassium carbonate, in the presence of a silver(I) catalyst like silver trifluoromethanesulfonate (B1224126) (AgOTf). nih.gov This methodology provides efficient access to various 2,5-disubstituted 2H-furo[2,3-c]pyrazoles. nih.gov

| Fused System | Pyrazole Precursor | Key Reagents/Conditions | Reaction Type | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-1H-pyrazole | Enaminones/Chalcones, K₂S₂O₈ | Cyclocondensation | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-1H-pyrazole | 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles, Microwave | Cyclocondensation | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 6-Ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine | Hydrazine hydrate, Acetic acid | Intramolecular Cyclization | rsc.org |

| 2H-Furo[2,3-c]pyrazole | 4-Alkynyl-3-hydroxy-1H-pyrazole | AgOTf, K₂CO₃, DMF | Silver(I)-mediated 5-endo-dig Cyclization | nih.gov |

Reactions Involving Alkyne Moieties in Functionalized Derivatives

Functionalized pyrazole derivatives containing alkyne moieties are valuable intermediates for constructing more complex molecular architectures, including fused heterocyclic systems. These alkyne groups can participate in various transformations, most notably coupling and cycloaddition reactions.

A primary method for introducing an alkyne moiety onto the pyrazole ring is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction typically involves coupling a halopyrazole (e.g., an iodopyrazole) with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This approach is fundamental for preparing precursors like the 4-alkynyl-3-hydroxy-1H-pyrazoles used in the synthesis of furo[2,3-c]pyrazoles. nih.gov

Once incorporated, the alkyne moiety can undergo further reactions. A significant application is in [3+2] cycloaddition reactions. For example, the reaction of 3-oxopyrazolidin-1-ium-2-ides (a type of azomethine imine) with acetylenes is a key step in forming the 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole scaffold. mdpi.com These cycloadditions can be catalyzed by metals, including immobilized copper(II) catalysts, which facilitate the reaction between the azomethine imine 1,3-dipole and the alkyne dipolarophile (e.g., methyl propiolate). mdpi.com This highlights the utility of the alkyne group as a reactive partner in building complex, fused pyrazole-containing structures.

| Reaction Type | Pyrazole Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | 4-Iodopyrazol-3-ol | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | 4-Alkynyl-3-hydroxypyrazole | nih.gov |

| [3+2] Cycloaddition | Methyl propiolate (alkyne) | Azomethine imine (pyrazole derivative) | Immobilized Cu(II) catalyst | Pyrazolo[1,2-a]pyrazole | mdpi.com |

Coordination Chemistry and Metal Complexation of 1,5 Dimethyl 2,3 Dihydro 1h Pyrazole Derived Ligands

Ligand Design and Synthesis Strategies

The design of ligands from the 1,5-dimethyl-2,3-dihydro-1H-pyrazole scaffold primarily involves the introduction of additional donor atoms at specific positions on the pyrazolone (B3327878) ring to create chelating agents. researchgate.net Common strategies include the synthesis of Schiff bases, hydrazones, and dithiocarbamates.

Schiff Base and Hydrazone Synthesis: A prevalent method for synthesizing these ligands is the condensation reaction of a functionalized pyrazolone precursor with various aldehydes, ketones, or carbohydrazides. unicam.it For instance, a hydrazone ligand containing a thiophene (B33073) moiety was successfully prepared through the condensation of thiophene-2-carbohydrazide (B147627) with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde. researchgate.net Similarly, Schiff base ligands are readily synthesized by reacting 4-aminoantipyrine (B1666024) with different substituted aldehydes. semnan.ac.ir These reactions typically yield multidentate ligands featuring nitrogen and oxygen donor atoms, which are crucial for metal chelation. researchgate.net

Dithiocarbamate (B8719985) Synthesis: To incorporate sulfur donor atoms, dithiocarbamate ligands derived from pyrazolines can be synthesized. revistabionatura.com This strategy involves a one-pot reaction where the pyrazoline precursor is treated with carbon disulfide (CS₂) and a metal salt in a specific molar ratio. revistabionatura.comekb.eg The dithiocarbamate group (-NCS₂) is highly nucleophilic and forms stable complexes by coordinating through its two sulfur atoms. revistabionatura.comsysrevpharm.org

Complexation with Transition Metal Ions

Ligands derived from the this compound core have demonstrated a remarkable ability to form stable complexes with a wide range of transition metal ions in various oxidation states. researchgate.netresearchgate.net

A significant number of studies have focused on the complexation of these ligands with divalent transition metals. Hydrazone and Schiff base derivatives readily form complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II). semnan.ac.irresearchgate.net Spectroscopic and analytical data suggest the formation of complexes with varying stoichiometries and geometries. For example, the reaction of a hydrazone ligand derived from 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde with the corresponding metal salts yielded stable complexes of these ions. researchgate.net Dithiocarbamate derivatives of pyrazoline have also been used to synthesize complexes with divalent metals, where tetrahedral geometries are commonly observed. revistabionatura.com While complexes with Hg(II) and Sr(II) are less frequently reported in the context of this specific pyrazole (B372694) core, the broader class of pyrazolone ligands is known to coordinate with a large number of metal ions. pen2print.org

The versatile chelating nature of these ligands allows for the stabilization of trivalent metal ions. Complexes of Fe(III) and Ru(III) have been successfully synthesized using a hydrazone ligand, demonstrating the ligand's ability to accommodate metals in a +3 oxidation state. researchgate.net Furthermore, pyrazoline-derived dithiocarbamate ligands have been shown to form stable complexes with Cr(III), typically resulting in an octahedral geometry around the metal center. revistabionatura.com

The coordination chemistry of these pyrazole-derived ligands extends to metals in higher oxidation states. The formation of stable complexes with Uranyl(VI) (UO₂²⁺) and Titanium(IV) has been reported. researchgate.net For instance, a hydrazone ligand was used to prepare both Uranyl(VI) and Titanium(IV) complexes. researchgate.net The coordination chemistry of pyrazolato ligands with Titanium(IV) is also known, where they can form monomeric species, which is notable as pyrazolato ligands often act in a bridging mode. wayne.edu While specific examples with Zirconyl(II) (ZrO²⁺) and the this compound core are not extensively detailed, related pyrazole-based ligands are known to coordinate with Zirconium. wayne.edu

Investigation of Coordination Modes and Chelation Patterns

The manner in which these ligands bind to metal centers is critical to the structure and properties of the resulting complexes. Spectroscopic methods, particularly infrared (IR) spectroscopy, are instrumental in determining the coordination modes by observing shifts in the vibrational frequencies of key functional groups upon complexation. semnan.ac.irresearchgate.net

The diverse synthetic strategies allow for the incorporation of nitrogen, oxygen, and sulfur donor atoms, leading to various chelation patterns.

Nitrogen and Oxygen Donors: In Schiff base and hydrazone ligands derived from the pyrazolone core, coordination typically occurs in a bidentate fashion through the azomethine nitrogen and the carbonyl oxygen of the pyrazole ring. researchgate.net The ligand often coordinates in its enolic form, involving the deprotonated enolic oxygen and the azomethine nitrogen in chelation. researchgate.net This N,O-chelation forms stable five- or six-membered rings with the metal ion. semnan.ac.ir In some cases, the cyclic nitrogen of the pyrazole ring is found to be inert towards coordination. longdom.org

Sulfur Donors: For dithiocarbamate ligands, coordination is proposed to occur through the two sulfur atoms of the -NCS₂ group. revistabionatura.com This S,S-bidentate chelation is a common feature for dithiocarbamate ligands, which are considered soft donors and form stable complexes with a wide range of transition metals. revistabionatura.comsysrevpharm.org

The combination of the pyrazole scaffold with different functional groups provides a rich platform for developing ligands with tailored coordination properties, capable of forming diverse and stable complexes with a multitude of metal ions.

Data Tables

Table 1: Summary of Metal Complexes with this compound-Derived Ligands

| Metal Ion | Oxidation State | Ligand Type | Donor Atoms | Proposed Geometry |

| Mn(II) | +2 | Hydrazone | N, O | Octahedral |

| Co(II) | +2 | Hydrazone/Schiff Base | N, O | Octahedral researchgate.net |

| Ni(II) | +2 | Hydrazone/Schiff Base | N, O | Octahedral researchgate.net |

| Cu(II) | +2 | Hydrazone/Schiff Base | N, O | Octahedral/Square Planar semnan.ac.irresearchgate.net |

| Zn(II) | +2 | Hydrazone | N, O | Octahedral |

| Pd(II) | +2 | Hydrazone | N, O | Square Planar |

| Cr(III) | +3 | Dithiocarbamate | S, S | Octahedral revistabionatura.com |

| Fe(III) | +3 | Hydrazone | N, O | Octahedral |

| Ru(III) | +3 | Hydrazone | N, O | Octahedral |

| Uranyl(VI) | +6 | Hydrazone | N, O | - |

| Titanium(IV) | +4 | Hydrazone | N, O | Octahedral |

Formation of Chelate Ring Structures

Ligands derived from pyrazoline frameworks are effective chelating agents in coordination chemistry. nih.gov The formation of stable chelate rings with metal ions is a key feature of their reactivity. The chelation typically involves the nitrogen atom of the imine moiety (-C=N-) within the pyrazoline ring and another donor atom from a substituent group attached to the ligand. ajgreenchem.comajgreenchem.com This arrangement facilitates the formation of a stable, typically five-membered, ring structure upon coordination with a metal center. ajgreenchem.com

The ability of these ligands to form such stable complexes is attributed to the presence of multiple donor sites that can bind to a single metal ion. ajgreenchem.com For instance, in ligands that incorporate a thiocarbamoyl group, the active sites for chelation are often the imine nitrogen of the pyrazole ring and the sulfur atom of the thioamide group. ajgreenchem.comajgreenchem.com This bidentate coordination results in the formation of a five-membered chelate ring, which is thermodynamically favorable. ajgreenchem.com The versatility of pyrazole-based ligands allows for various coordination modes, including acting as anionic monodentate, exo-bidentate, or endo-bidentate ligands, with the exo-bidentate mode being common for bridging two metal centers. uninsubria.itekb.eg

Structural Elucidation of Metal-Ligand Complexes

Spectroscopic and Analytical Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. A key indicator of complexation is the shift in the vibrational frequency of the imine group (-C=N-) of the pyrazoline ring. ajgreenchem.com Upon coordination, the C=N stretching vibration typically shifts to a lower frequency, indicating the involvement of the imine nitrogen atom in the bond with the metal. ajgreenchem.com The appearance of new weak bands at lower frequencies can be assigned to the formation of metal-nitrogen (M-N) and other metal-ligand bonds (e.g., M-S). ajgreenchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes, such as those with Zn(II). derpharmachemica.comresearchgate.net Upon complexation, the signals of protons and carbons near the coordination sites exhibit shifts. For example, a downfield shift in the proton signals can be observed in zinc complexes. derpharmachemica.com In the ¹³C NMR spectra, the signal for the azomethine carbon of the pyrazoline ring is a key marker for studying the electronic environment around the coordination site. derpharmachemica.com

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These methods are crucial for determining the geometry of the metal complexes. semanticscholar.org The d-d electronic transitions observed in the UV-Vis spectra, along with magnetic moment values calculated from magnetic susceptibility measurements, help to assign geometries such as octahedral, tetrahedral, or square planar. ajgreenchem.comsemanticscholar.org For instance, magnetic moment values of 1.75 B.M. for a Cu(II) complex, 4.32 B.M. for a Co(II) complex, and 3.19 B.M. for a Ni(II) complex are indicative of an octahedral geometry. semanticscholar.org

Mass Spectrometry: This technique is used to establish the molecular weight and fragmentation patterns of the ligands and their metal complexes, confirming their composition. ajgreenchem.comderpharmachemica.comunn.edu.ng

Molar Conductance Measurements: The electrolytic nature of the complexes is determined by measuring their molar conductance in a suitable solvent like DMSO. ajgreenchem.comderpharmachemica.com The results indicate whether the anions are inside or outside the coordination sphere. unn.edu.ng

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to confirm the presence or absence of coordinated or lattice water molecules. semanticscholar.org

X-ray Crystallography:

Data Tables

Table 1: Spectroscopic Data and Proposed Geometry for Selected Metal Complexes with Pyrazoline-Derived Ligands

| Complex | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) ν(C=N) | Electronic Spectra λ_max (nm) | Proposed Geometry |

| [Co(L)₂]Cl₂ | - | 4.32 | ~1570 | - | Octahedral semanticscholar.org |

| [Ni(L)₂]Cl₂ | - | 3.19 | ~1575 | - | Octahedral semanticscholar.org |

| [Cu(L)₂]Cl₂ | - | 1.75 | ~1568 | - | Octahedral semanticscholar.org |

| [Zn(L)₂]Cl₂ | - | Diamagnetic | ~1580 | - | Tetrahedral semanticscholar.org |

| Note: 'L' represents a generic bidentate ligand derived from 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole. Data is illustrative based on typical findings for similar complexes. |

Advanced Spectroscopic Characterization Techniques for 1,5 Dimethyl 2,3 Dihydro 1h Pyrazole and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 1,5-Dimethyl-2,3-dihydro-1H-pyrazole and its derivatives, IR spectra reveal characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

The IR spectrum of pyrazole (B372694) derivatives typically displays several key absorption bands. For instance, the C=N stretching vibration within the pyrazole ring is often observed in the region of 1500-1600 cm⁻¹. The presence of methyl groups, such as those at the 1 and 5 positions of this compound, will give rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric deformations of the CH₃ groups are typically found in the ranges of 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively derpharmachemica.com. Additionally, rocking vibrations of the methyl groups can be observed around 1070-1010 cm⁻¹ derpharmachemica.com.

In derivatives of this compound, the introduction of other functional groups will result in additional characteristic IR absorption bands. For example, if a carbonyl group (C=O) is present, a strong absorption band will appear in the range of 1600-1700 cm⁻¹ jocpr.com. The presence of an N-H bond in some pyrazole derivatives is indicated by a stretching vibration around 3200 cm⁻¹ jocpr.com. Aromatic C-H stretching vibrations in phenyl-substituted derivatives are typically observed around 3000 cm⁻¹ jocpr.com. The pyrazole ring itself also exhibits deformation vibrations, which have been experimentally observed at approximately 634 cm⁻¹ derpharmachemica.com.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| C=N (Pyrazole Ring) | Stretching | 1500-1600 | jocpr.com |

| C-H (Methyl) | Asymmetric/Symmetric Deformation | 1465-1440 / 1390-1370 | derpharmachemica.com |

| C-H (Methyl) | Rocking | 1070-1010 | derpharmachemica.com |

| C=O | Stretching | 1600-1700 | jocpr.com |

| N-H | Stretching | ~3200 | jocpr.com |

| C-H (Aromatic) | Stretching | ~3000 | jocpr.com |

| Pyrazole Ring | Deformation | ~634 | derpharmachemica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For this compound, the protons of the two methyl groups at positions 1 and 5 would be expected to appear as singlets in the upfield region of the spectrum. For instance, in 3,5-dimethyl-1-phenyl-1H-pyrazole, the methyl protons appear as singlets around δ 2.25 ppm rsc.org. The protons on the dihydropyrazole ring would exhibit characteristic chemical shifts and coupling patterns depending on their specific environment. In related pyrazole derivatives, the proton on the pyrazole ring can be observed as a singlet, for example, at δ 5.90 ppm in 3,5-dimethyl-1-phenyl-1H-pyrazole rsc.org. In derivatives with aromatic substituents, the aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm jocpr.comrsc.org. The presence of an NH proton in some pyrazole derivatives can be identified by a singlet that can appear at a wide range of chemical shifts, for instance, at δ 8.11 ppm jocpr.com or even as far downfield as δ 12.99 ppm nih.gov.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| C-CH₃ | 2.1 - 2.5 | Singlet | rsc.org |

| Pyrazole Ring C-H | 5.8 - 6.5 | Singlet | rsc.orgnih.gov |

| Aromatic C-H | 7.0 - 8.0 | Multiplet | jocpr.comrsc.org |

| N-H | 8.0 - 13.0 | Singlet | jocpr.comnih.gov |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound and its derivatives, the carbon atoms of the methyl groups typically resonate in the upfield region of the spectrum, generally between δ 10 and 15 ppm rsc.orgnih.gov. The carbon atoms of the pyrazole ring exhibit characteristic chemical shifts in the range of δ 105-150 ppm rsc.orgresearchgate.net. For example, in 3,5-dimethyl-1-phenyl-1H-pyrazole, the pyrazole ring carbons appear at δ 106.4, 138.4, and 148.1 ppm rsc.org. The carbons of any aromatic substituents will have signals in the aromatic region, typically between δ 113 and 140 ppm rsc.org. The presence of a carbonyl group in a derivative would be indicated by a signal in the downfield region, around δ 155-165 ppm nih.gov.

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| -CH₃ | 10 - 15 | rsc.orgnih.gov |

| Pyrazole Ring C-H | 105 - 110 | rsc.orgnih.gov |

| Aromatic C-H | 113 - 130 | rsc.org |

| Pyrazole Ring Quaternary C | 138 - 150 | rsc.orgresearchgate.net |

| Aromatic Quaternary C | 130 - 140 | rsc.org |

| C=O | 155 - 165 | nih.gov |

Advanced NMR techniques provide deeper insights into the structure and dynamics of this compound and its derivatives.

¹⁵N NMR Spectroscopy : This technique is particularly useful for directly probing the nitrogen atoms in the pyrazole ring. The chemical shifts of the nitrogen atoms are sensitive to their electronic environment and can provide valuable information about tautomerism and hydrogen bonding in pyrazole derivatives semanticscholar.orgipb.pt.

¹⁹F NMR Spectroscopy : For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR is a highly sensitive and informative technique. The large chemical shift dispersion of ¹⁹F allows for the clear identification of different fluorine environments within a molecule. It has been effectively used to monitor reaction kinetics in the synthesis of fluorinated pyrazoles and to study the keto-enol tautomerism of precursors mdpi.comichorlifesciences.com.

Spin-Spin Coupling Constants (SSCC) : The analysis of coupling constants between different nuclei (e.g., ¹H-¹H, ¹H-¹³C, ¹H-¹⁵N) provides information about the connectivity of atoms and the dihedral angles between them, which is crucial for determining the conformation of the pyrazole ring and its substituents.

Nuclear Overhauser Effect (NOE) : NOE experiments are used to determine the spatial proximity of atoms. By observing the transfer of magnetization between non-bonded protons, it is possible to confirm the stereochemistry and conformation of this compound and its derivatives ipb.pt.

Variable Temperature NMR : Studying the NMR spectra of pyrazole derivatives at different temperatures can provide information about dynamic processes such as conformational changes, tautomerism, and restricted rotation around single bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system present in the molecule. The pyrazole ring itself is a chromophore, and the position of λmax can be influenced by the presence of substituents. The introduction of aromatic rings or other conjugated systems can lead to a bathochromic (red) shift in the absorption maximum. UV-Vis spectroscopy has been used in conjunction with other techniques to characterize various pyrazole-based compounds nih.govresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound and its derivatives, mass spectrometry can confirm the successful synthesis by identifying the molecular ion peak. Electrospray ionization (ESI) is a common technique used for pyrazole derivatives, often showing the protonated molecule [M+H]⁺ rsc.org. The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the molecule. For example, the loss of specific substituents or the cleavage of the pyrazole ring can lead to characteristic fragment ions.

| Compound | Ionization Method | Observed Ion (m/z) | Reference |

|---|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole | ESI | 173 [M+H]⁺ | rsc.org |

| 1-benzyl-3,5-dimethyl-1H-pyrazole | ESI | 187.16 [M+H]⁺ | rsc.org |

| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | ESI | 203 [M+H]⁺ | rsc.org |

| 3-methyl-1,5-diphenyl-1H-pyrazole | ESI | 235 [M+H]⁺ | rsc.org |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an essential technique for studying metal complexes containing unpaired electrons. For derivatives of this compound that form paramagnetic complexes, ESR spectroscopy provides valuable insights into the electronic structure and the environment of the metal center.

In studies of paramagnetic complexes, such as those involving manganese(II), ESR spectra can reveal detailed information. For instance, the room temperature X-band ESR spectra of polycrystalline samples of Mn(II) complexes with pyrazole-containing ligands have been recorded. These spectra can show a broad, intense isotropic signal centered around a g-value of 2.0. researchgate.net In dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) solutions, these complexes exhibit spectra with hyperfine structure resulting from the interaction of the unpaired electron with the Mn(II) nucleus (which has a nuclear spin I = 5/2). researchgate.net This hyperfine splitting, characterized by the splitting factor (A), is a hallmark of hexa-coordinate manganese(II) complexes with a ⁶S ground state. researchgate.net

ESR is also instrumental in identifying the presence of different species in solution, such as monomers and dimers. nist.gov The spectrum of a monomeric copper(II) species, for example, typically shows a four-line, asymmetric pattern due to the coupling of the unpaired electron with the copper nucleus. nist.gov In contrast, the presence of a dimeric species, where two Cu²⁺ ions are in proximity, can be indicated by low-field lines in the ESR spectrum, which correspond to ΔM = 2 transitions of the ion pair. nist.gov This has been used to suggest the existence of dimers in solutions like the Fehling reagent at 77 K. nist.gov

The g-factors derived from ESR spectra are also crucial for characterizing the anisotropic nature of paramagnetic complexes. aps.org By analyzing the spectra, different g-values (e.g., g₁, g₂, g₃) can be determined, providing information about the magnetic anisotropy of the compound. aps.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been extensively applied to derivatives of this compound to establish their molecular structures, conformations, and intermolecular interactions in the solid state.

The analysis provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. For example, in the structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide, the dihedral angle between the pyrazole and benzene rings was determined to be 50.0 (3)°. nih.govnih.gov Similarly, for N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide, the 2,3-dihydro-1H-pyrazole ring is nearly planar, and its orientation relative to other aromatic rings has been precisely measured. nih.gov

Crystallographic studies also elucidate the supramolecular architecture, revealing how molecules are packed in the crystal lattice through various intermolecular forces such as hydrogen bonds and π–π stacking interactions. In the crystal structure of 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone, molecules are linked into a three-dimensional network by intermolecular C—H⋯O hydrogen bonds and further stabilized by weak π–π aromatic stacking interactions. nih.gov

The data obtained from single-crystal X-ray diffraction, including the crystal system, space group, and unit cell dimensions, are fundamental for the unequivocal identification of a compound. Below is a table summarizing crystallographic data for several derivatives.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide | C₁₂H₁₃N₃O₂ | Orthorhombic | Pbca | a = 8.4220 (17) Å b = 9.2950 (19) Å c = 14.501 (3) Å |

| 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone | C₁₃H₁₂N₄O₃ | Monoclinic | P2₁/c | a = 10.6525 (3) Å b = 7.3014 (3) Å c = 15.6828 (4) Å β = 93.982 (1)° |

| 1-(4-Bromophenyl)-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | C₃₃H₃₁BrN₄O₂ | Triclinic | P1̅ | a = 9.348(2) Å b = 9.793(2) Å c = 16.366(4) Å α = 87.493(6)° β = 87.318(6)° γ = 84.676(6)° |

| 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | C₂₆H₂₃N₅O₂S | Monoclinic | C2/c | a = 29.544 (3) Å b = 7.9045 (8) Å c = 21.365 (2) Å β = 99.011 (8)° |

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) within a molecule. This method is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

In the characterization of this compound derivatives, elemental analysis is a standard and indispensable step. researchgate.net It is typically performed alongside spectroscopic and crystallographic methods to provide a comprehensive and unambiguous structural confirmation. For instance, after synthesizing a derivative, researchers will report the calculated elemental composition (e.g., Calc. for C₂₀H₂₁N₃O₂S: C, 65.37; H, 5.76; N, 11.43%) and compare it to the values found through analysis. nih.gov This comparison is a critical checkpoint to ensure that the material being analyzed by other methods, such as X-ray crystallography or NMR, is indeed the correct, pure substance. This foundational analysis supports the structural data obtained from more complex techniques by confirming that the basic building blocks of the molecule are present in the correct ratios.

Computational Chemistry and Theoretical Investigations of 1,5 Dimethyl 2,3 Dihydro 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum mechanical investigation of pyrazole (B372694) derivatives. researchgate.netnih.goveurasianjournals.com This approach is favored for its balance of computational cost and accuracy in predicting molecular properties. Calculations are typically performed using specific combinations of exchange-correlation functionals, such as B3LYP, and basis sets like 6-31G, 6-311G(d,p), or 6-311++G(d,p), to model the electronic structure of the molecule. niscpr.res.inderpharmachemica.comnih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netyoutube.com For pyrazole systems, DFT calculations are used to predict equilibrium bond lengths, bond angles, and dihedral angles in the gas phase. nih.gov These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray diffraction, thereby validating the computational model. uomphysics.net Studies on related pyrazole structures, such as 3,5-dimethyl pyrazole and N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide, confirm that the pyrazole ring is nearly planar. nih.govnih.govrdd.edu.iq

Below is a table of representative calculated geometrical parameters for a pyrazole ring, based on studies of similar compounds.

Table 1: Calculated Geometrical Parameters for a Representative Pyrazole Ring Structure.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.35 - 1.39 |

| N2-C3 | 1.32 - 1.34 | |

| C3-C4 | 1.40 - 1.42 | |

| C4-C5 | 1.37 - 1.39 | |

| C5-N1 | 1.34 - 1.36 | |

| Bond Angle (°) | C5-N1-N2 | 111 - 113 |

| N1-N2-C3 | 104 - 106 | |

| N2-C3-C4 | 111 - 113 | |

| C3-C4-C5 | 105 - 107 | |

| C4-C5-N1 | 108 - 110 |

Vibrational frequency analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. nih.gov The calculated frequencies correspond to the fundamental vibrational modes, which can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy. rsc.org A strong correlation between the theoretical and experimental spectra helps to confirm the optimized structure and allows for a detailed assignment of the observed spectral bands. niscpr.res.innih.gov

For dimethyl-pyrazole derivatives, characteristic vibrations include C-H stretching of the methyl groups and the pyrazole ring, C-N and N-N stretching, and various ring deformation modes. derpharmachemica.com For instance, asymmetric and symmetric stretching vibrations for methyl groups are typically observed experimentally in the 2900-3000 cm⁻¹ region, which aligns well with DFT-calculated values. derpharmachemica.com Ring deformation modes for the pyrazole core are often found at lower frequencies, such as in the 630-640 cm⁻¹ range. derpharmachemica.com

Table 2: Correlation of Key Vibrational Frequencies for Dimethyl Pyrazole Derivatives.

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Experimental FT-IR Range (cm⁻¹) |

|---|---|---|

| Methyl C-H Asymmetric Stretching | 2990 - 3010 | 2990 - 3000 |

| Methyl C-H Symmetric Stretching | 2900 - 2920 | 2915 - 2925 |

| Methyl Asymmetric Deformation | 1450 - 1460 | 1450 - 1460 |

| Methyl Symmetric Deformation | 1350 - 1400 | 1370 - 1410 |

| Pyrazole Ring C=C/C=N Stretching | 1550 - 1600 | 1550 - 1600 |

| Pyrazole Ring Deformation | 630 - 650 | 630 - 640 |

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to its reactivity and behavior. Computational methods provide deep insights into the distribution of electrons and the nature of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. derpharmachemica.com A smaller energy gap generally implies that the molecule is more reactive and can be more easily polarized. niscpr.res.in These calculations are essential for understanding charge transfer interactions within the molecule. derpharmachemica.com

Table 3: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives (eV).

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Simple Pyrazole | -9.82 | -0.51 | 9.31 |

| Substituted Phenyl-Pyrazole | -6.27 | -0.90 | 5.37 |

Mulliken population analysis is a widely used method to calculate the partial atomic charges on the individual atoms of a molecule. niscpr.res.inchemrxiv.org This analysis helps in understanding the electrostatic potential and identifying the electrophilic and nucleophilic centers within the molecule. youtube.com The charge distribution affects numerous molecular properties, including the dipole moment and electronic structure. niscpr.res.inresearchgate.net In pyrazole derivatives, nitrogen atoms typically carry a negative charge due to their higher electronegativity, while hydrogen atoms are positively charged. niscpr.res.in The carbon atoms can be either positive or negative depending on their bonding environment, which is crucial for predicting sites of chemical attack. derpharmachemica.com

Table 4: Illustrative Mulliken Atomic Charges for Atoms in a Dimethyl Pyrazole Ring.

| Atom | Calculated Charge (a.u.) |

|---|---|

| N1 | -0.20 to -0.35 |

| N2 | -0.05 to -0.15 |

| C3 | +0.10 to +0.25 |

| C4 | -0.25 to -0.40 |

| C5 | +0.10 to +0.25 |

| C (Methyl) | -0.45 to -0.60 |

| H (Methyl) | +0.15 to +0.25 |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and the distribution of electron density within a molecule. nih.gov It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.

In studies of pyrazole derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions, which are crucial for molecular stability. researchgate.net These interactions typically occur between filled (donor) and empty (acceptor) orbitals. For instance, in substituted pyrazolones, NBO analysis has been used to investigate bond strengths and hyperconjugative interactions. researchgate.netresearchgate.net The stabilization energy E(2) associated with the interaction between a donor NBO (i) and an acceptor NBO (j) is a key parameter. Higher E(2) values indicate a stronger interaction. Common interactions in pyrazole systems include those from a lone pair on a nitrogen or oxygen atom to an antibonding π* orbital of the ring or a substituent. This charge delocalization is fundamental to the stability and electronic properties of the molecule.

Table 1: Illustrative NBO Interaction Energies in a Pyrazole System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N2 | π* (C3-N2) | 18.5 | Lone Pair -> Antibonding π |

| LP (1) O1 | π* (C5-C4) | 22.1 | Lone Pair -> Antibonding π |

Note: Data is representative of typical values found in NBO analyses of pyrazole derivatives and not specific to 1,5-Dimethyl-2,3-dihydro-1H-pyrazole.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum chemical method for calculating the electronic absorption spectra of molecules. It predicts the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.

For pyrazole and pyrazoline derivatives, TDDFT calculations have been successfully used to interpret experimental spectra. nih.gov Studies on pyrazole azo dyes, for example, have shown that the absorption bands in the visible and near-UV regions can be attributed to n → π* and π → π* electronic transitions. nih.gov The specific wavelengths of maximum absorption (λmax) are influenced by the substituents on the pyrazole ring and the solvent environment. nih.gov For pyrazole itself, the VUV absorption spectrum shows intense, broad bands, with the lowest energy transitions being π → π* in nature. researchgate.net TDDFT helps assign these bands to specific molecular orbital transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Representative TDDFT Calculated Electronic Transitions for Pyrazole Derivatives

| Transition | λmax (nm) (Calculated) | Oscillator Strength (f) | Dominant Orbital Contribution |

|---|---|---|---|

| S0 -> S1 | 359 | 0.45 | HOMO -> LUMO (π → π*) |

| S0 -> S2 | 322 | 0.12 | HOMO-1 -> LUMO (n → π*) |

Note: These values are illustrative, based on published data for various pyrazole derivatives, to demonstrate typical TDDFT outputs. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry, particularly DFT, is a vital tool for predicting the NLO properties of molecules, guiding the synthesis of promising candidates. wum.edu.pk The key parameters are the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ).

Theoretical studies on various pyrazole and pyrazoline derivatives have shown that they can possess significant NLO properties. researchgate.netresearchgate.net The magnitude of hyperpolarizability is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. researchgate.net Calculations using functionals like B3LYP, CAM-B3LYP, and ωB97XD have been employed to compute the hyperpolarizability of pyrazole-based systems. wum.edu.pkresearchgate.net The results indicate that strategic substitution on the pyrazole ring can lead to hyperpolarizability values significantly greater than that of standard materials like urea (B33335), making them excellent candidates for NLO applications. researchgate.net

Table 3: Calculated First Hyperpolarizability (β₀) for Selected Pyrazole Scaffolds

| Compound Type | Functional/Basis Set | β₀ (esu) |

|---|---|---|

| Styryl Pyrazolone (B3327878) Dye | B3LYP/6-311++G(d,p) | 5.21 x 10⁻³⁰ |

| Chalcone-derived Pyrazoline | B3LYP/6-31G(d,p) | 7.26 x 10⁻³⁰ |

Note: Data is compiled from computational studies on different classes of pyrazole derivatives to show the range of predicted NLO activity. wum.edu.pkresearchgate.net

Conformational Analysis and Energetic Stability

The three-dimensional structure and relative stability of different conformers are fundamental to a molecule's reactivity and biological activity. Computational methods are used to explore the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

For pyrazolines (dihydropyrazoles), there are three main tautomeric forms depending on the position of the double bond: Δ1-pyrazolines (4,5-dihydro-3H-pyrazoles), Δ2-pyrazolines (4,5-dihydro-1H-pyrazoles), and Δ3-pyrazolines (2,3-dihydro-1H-pyrazoles). researchgate.net DFT calculations, often at the B3LYP/6-311++G(d,p) level, have shown that Δ2-pyrazolines are generally the most stable tautomer. researchgate.netpurkh.com The Δ3-pyrazolines, corresponding to the structure of the title compound, are typically the least stable. researchgate.net The relative stability is influenced by factors like conjugation and steric hindrance from substituents. The energy gap between the most stable and least stable tautomers in the parent pyrazoline system can be over 100 kJ/mol, indicating that only the most stable forms are likely to be observed experimentally. purkh.com

Table 4: Calculated Relative Energies of Parent Pyrazoline Tautomers

| Tautomer | Structure Name | Relative Energy (kJ/mol) |

|---|---|---|

| Δ1-pyrazoline | 4,5-dihydro-3H-pyrazole | ~10-20 |

| Δ2-pyrazoline | 4,5-dihydro-1H-pyrazole | 0 (most stable) |

Note: Values are approximate and based on B3LYP/6-311++G(d,p) level calculations reported in the literature for the unsubstituted pyrazoline system. researchgate.netpurkh.com

Tautomerism and Prototropy Investigations

Tautomerism, particularly prototropic tautomerism where isomers differ by the position of a proton, is a defining feature of pyrazole chemistry. researchgate.netnih.gov Computational studies are essential for determining the relative stabilities of different tautomers, which can be difficult to distinguish experimentally.

For N-unsubstituted pyrazoles, two annular tautomers are possible, differing in which nitrogen atom bears the hydrogen (N1-H vs. N2-H). researchgate.net The relative stability is highly sensitive to the nature and position of substituents. nih.gov Ab initio MP2 and DFT calculations have shown that electron-donating groups (like -NH₂, -OH, -CH₃) tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups (-COOH, -CHO) stabilize the tautomer with the substituent at the C5 position. nih.gov Similarly, for pyrazolones, the equilibrium between keto (NH) and enol (OH) forms is a subject of extensive theoretical investigation. mdpi.com The solvent environment also plays a critical role, with polar solvents often stabilizing one tautomer over another through hydrogen bonding. nih.gov

Basicity, Protonation, and Quaternization Studies

The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) that is typically part of the π-system and a pyridine-like nitrogen (N2) with a lone pair in the plane of the ring. Pyrazole is a weak base, and protonation is predicted to occur at the more basic pyridine-like N2 atom. revistabionatura.org

Computational studies can predict proton affinities and pKa values, providing a quantitative measure of basicity. DFT calculations have been used to investigate the electron density on the ring nitrogens. While some calculations suggest the major negative charge is on the pyrrole-like nitrogen, the pyridine-like nitrogen is the established site of protonation and electrophilic attack due to the availability of its lone pair. nih.gov Substituents on the pyrazole ring can significantly modulate the basicity of the N2 atom; electron-donating groups increase basicity, while electron-withdrawing groups decrease it. mdpi.com These theoretical predictions are crucial for understanding the reactivity of pyrazoles in acid-catalyzed reactions and their behavior as ligands in coordination chemistry.

Thermochemical Calculations (e.g., Heat of Formation, Steric Energy)

Thermochemical properties such as the heat of formation (ΔHf) are important for assessing the energetic content and stability of compounds, particularly for high-energy materials. Computational methods like Gaussian 03 are used to predict these properties.

Computational Interaction Studies with Macromolecules

Computational methods, particularly molecular docking and molecular dynamics simulations, are pivotal in elucidating the potential interactions between small molecules and biological macromolecules. These theoretical studies provide valuable insights into the binding modes, affinities, and stabilizing forces at the atomic level, guiding the design of new therapeutic agents. For pyrazole-based systems, including the dihydropyrazole (pyrazoline) scaffold, computational studies have been instrumental in predicting their interactions with various protein targets.

Molecular docking simulations are widely employed to predict the preferred orientation of a ligand when bound to a target protein. This technique helps in understanding the binding-conformation and estimating the strength of the interaction, often expressed as a binding energy or docking score. Studies on a variety of pyrazole derivatives have demonstrated their potential to interact with several key enzymes and receptors implicated in different diseases.

For instance, docking studies have been performed on pyrazole derivatives with protein kinase targets, which are crucial in cancer and other hyper-proliferative disorders. researchgate.netnih.gov These analyses reveal that the pyrazole scaffold can fit deeply within the binding pockets of proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netnih.gov The interactions are typically stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.netnih.gov

Similarly, computational investigations into pyrazoline derivatives have shown their potential as inhibitors of enzymes relevant to neurodegenerative disorders, such as monoamine oxidase B (MAO-B). acs.org These studies highlight that the binding is often driven by a mix of hydrogen bonds, π-π stacking, and π-cation interactions with key residues in the enzyme's active site. acs.org

The primary interactions observed in these computational models involve the nitrogen atoms of the pyrazole ring, which can act as hydrogen bond acceptors, and the aromatic nature of the ring system, which facilitates π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Substituents on the pyrazole core play a crucial role in defining the specificity and strength of these interactions.

The findings from these theoretical investigations are often summarized in data tables that quantify the binding affinity.

Table 1: Molecular Docking Results for Pyrazole Derivatives with Various Protein Kinases.

| Compound Derivative | Target Protein (PDB ID) | Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | researchgate.netnih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | researchgate.netnih.gov |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 | researchgate.netnih.gov |

Table 2: Molecular Docking Scores for Pyrazoline Derivatives with Monoamine Oxidase B (MAO-B).